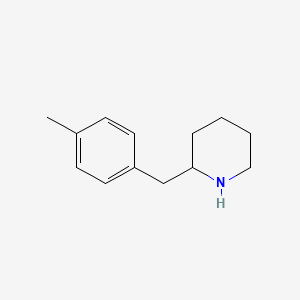

2-(4-Methyl-benzyl)-piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

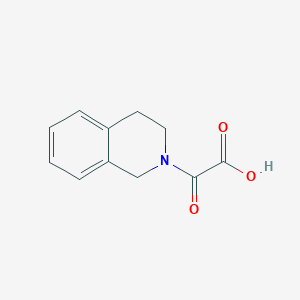

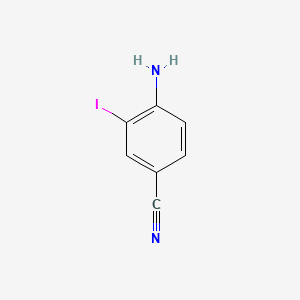

2-(4-Methyl-benzyl)-piperidine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

- Development of Anti-Dementia Agents : Piperidine derivatives, including those similar to 2-(4-Methyl-benzyl)-piperidine, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of antidementia agents. One derivative showed an affinity 18,000 times greater for AChE than for BuChE, indicating its potential in treating dementia-related conditions (Sugimoto et al., 1990).

Structure-Activity Relationships in Medicinal Chemistry

- Enhancing Activity through Structural Modifications : Further studies explored structure-activity relationships (SAR) in piperidine derivatives, showing that introducing a phenyl group on the nitrogen atom of amide moieties resulted in enhanced anti-AChE activity. These compounds, including variations like 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine, have been identified as potent AChE inhibitors (Sugimoto et al., 1992).

Novel Synthesis Methods

- Cyclization of Amino Acid Derivatives : Research into the preparation of trisubstituted piperidines by a formal hetero-ene reaction of amino acid derivatives includes the study of N-benzyl or N-tosyl-N-(4-methyl-3-pentenyl)amino aldehyde benzylimines, leading to the synthesis of 3-amino-2,4-dialkyl-substituted piperidines. This illustrates the versatility of piperidine derivatives in synthetic organic chemistry (Laschat et al., 1996).

Radiolabeled Probes for σ-1 Receptors

- Neuropharmacological Applications : Halogenated 4-(phenoxymethyl)piperidines, synthesized as potential δ receptor ligands, have been evaluated for their affinity and selectivity using in vitro receptor binding assays. These compounds, including iodinated ligands like 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, may serve as useful probes for in vivo studies of σ receptors, highlighting their importance in neuropharmacology (Waterhouse et al., 1997).

Analgesic Activity

- Pain Management : A study on 4-anilidopiperidine analgesics revealed that methylation of the piperidine ring enhances analgesic potency. This research contributes to the understanding of how structural modifications of piperidine derivatives can affect their therapeutic potential in pain management (Riley et al., 1973).

Efficient Synthetic Routes

- Innovative Synthetic Approaches : The development of novel approaches to synthesize 4-(substituted benzyl)piperidines, involving cyclization of imines and palladium-catalyzed cross-coupling, demonstrates the ongoing innovation in the synthesis of complex piperidine derivatives (Furman & Dziedzic, 2003).

Subtype-Selective NMDA Receptor Ligands

- Potential in Treating Neurological Disorders : Research into 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles has identified potent antagonists of the NR1A/2B subtype of the NMDA receptor, suggesting their application in conditions like Parkinson's disease (Wright et al., 1999).

Mechanism of Action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body, showing enhanced reactivity due to the adjacent aromatic ring .

Mode of Action

The mode of action of 2-(4-Methyl-benzyl)-piperidine is likely to involve interactions with its targets leading to changes at the molecular level. For instance, benzylic compounds can undergo free radical reactions, nucleophilic substitutions, and oxidations . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing the biological processes they are involved in .

Biochemical Pathways

It’s known that benzylic compounds can influence various biochemical pathways due to their reactivity . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Pharmacokinetics

It’s known that the pharmacokinetic profiles of similar compounds can be influenced by factors such as their chemical structure, route of administration, and the patient’s physiological condition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light and temperature .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[(4-methylphenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-5-7-12(8-6-11)10-13-4-2-3-9-14-13/h5-8,13-14H,2-4,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKBJZWBAXLSJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398612 |

Source

|

| Record name | 2-(4-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63587-56-4 |

Source

|

| Record name | 2-(4-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

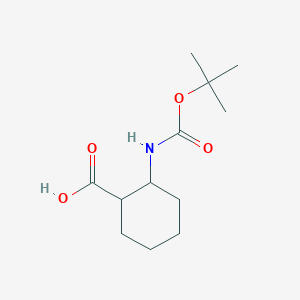

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)

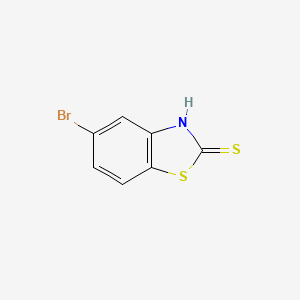

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)